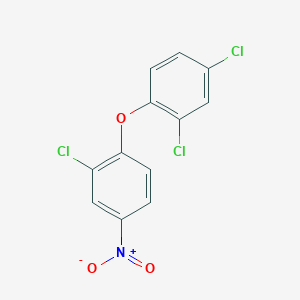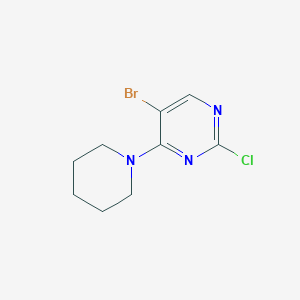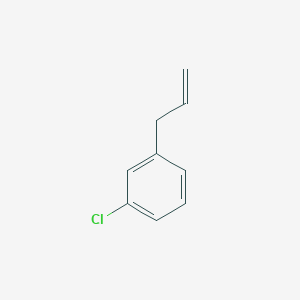
3-(3-Chlorophenyl)-1-propene
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-propene is a synthetic compound. It is a derivative of propene where one of the hydrogen atoms in propene is replaced by a 3-chlorophenyl group .
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)-1-propene and its derivatives involves various methods. One such method includes the phenylation of 3′-chloropropiophenone . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-1-propene can be analyzed using computational approaches. The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Chlorophenyl)-1-propene can be complex. For instance, it can undergo protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It can also participate in the synthesis of piperazine derivatives .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : “3-(3-Chlorophenyl)propionic acid” is a chemical compound used in scientific research .
- Methods of Application : This compound is typically used in its solid form and can be purchased from chemical suppliers .
- Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the context of the research .
-
Scientific Field: Medicinal Chemistry
- Application : “3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides” have been synthesized and evaluated as potential anticonvulsant and analgesic agents .
- Methods of Application : These compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results or Outcomes : The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
-
Scientific Field: Nonlinear Optics
- Application : The “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP)” molecule has potential applications in nonlinear optics .
- Methods of Application : This was confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Results or Outcomes : The static and dynamic polarizability are found to be many-fold higher than that of urea .
Propriétés
IUPAC Name |
1-chloro-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHDGQKBPNWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374049 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-propene | |
CAS RN |
3840-17-3 | |
| Record name | 1-allyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



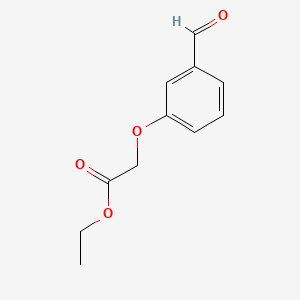
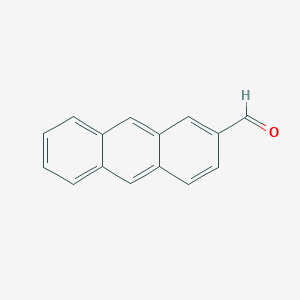
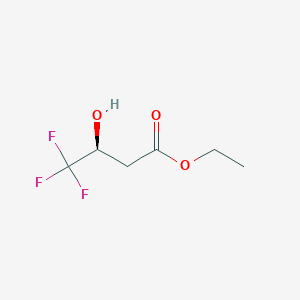
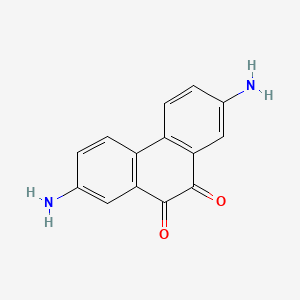
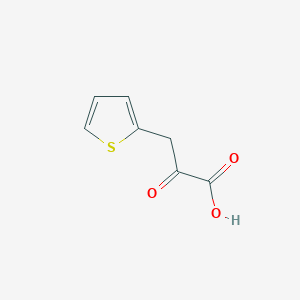

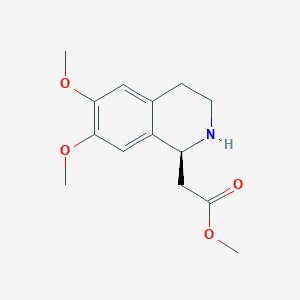
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
